molecular formula C16H21N3O5 B1468207 2-(3-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid CAS No. 1353502-63-2

2-(3-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

Cat. No.: B1468207
CAS No.: 1353502-63-2
M. Wt: 335.35 g/mol
InChI Key: CFSZKRHMEUYEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzimidazole and contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

The synthesis of similar compounds involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles .

Safety and Hazards

While specific safety and hazard information for this compound is not available, care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .

Properties

IUPAC Name

2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxobenzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-16(2,3)24-14(22)17-8-9-18-11-6-4-5-7-12(11)19(15(18)23)10-13(20)21/h4-7H,8-10H2,1-3H3,(H,17,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSZKRHMEUYEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C2=CC=CC=C2N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Reactant of Route 6
2-(3-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.